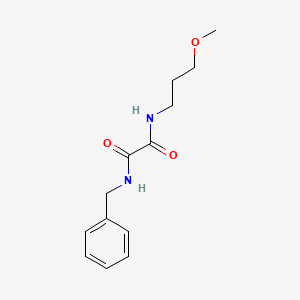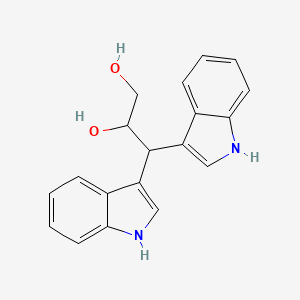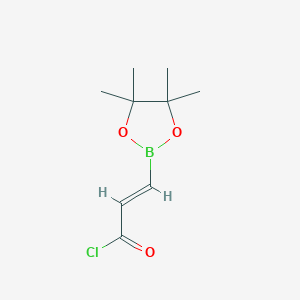![molecular formula C12H12Cl2N2O B14142992 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole CAS No. 899410-03-8](/img/structure/B14142992.png)
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and a 2-(3-methylphenoxy)ethyl substituent at the 1 position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(3-methylphenoxy)ethylamine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Imidazoles: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Imidazoles: Compounds with altered oxidation states of the imidazole ring.
Aplicaciones Científicas De Investigación
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
4,5-Dichloroimidazole: Lacks the 2-(3-methylphenoxy)ethyl substituent, resulting in different chemical and biological properties.
1-(2-Phenoxyethyl)imidazole:
4,5-Dichloro-1H-imidazole: Another closely related compound with distinct properties due to the absence of the 2-(3-methylphenoxy)ethyl group.
Uniqueness: 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. The presence of both chlorine atoms and the 2-(3-methylphenoxy)ethyl group allows for a wide range of chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
899410-03-8 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
4,5-dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2O/c1-9-3-2-4-10(7-9)17-6-5-16-8-15-11(13)12(16)14/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
YKGKPQSCOWBVPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCN2C=NC(=C2Cl)Cl |
Solubilidad |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


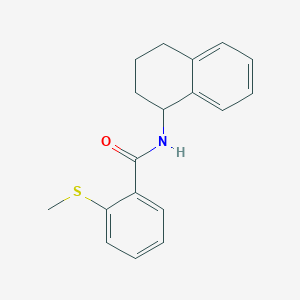
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
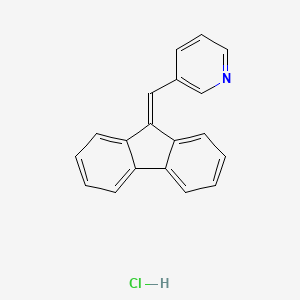
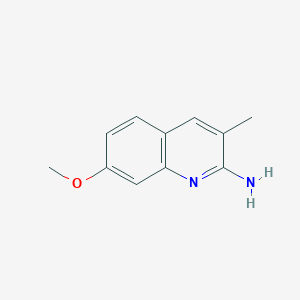
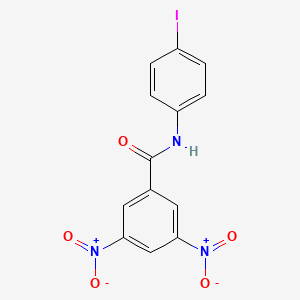
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
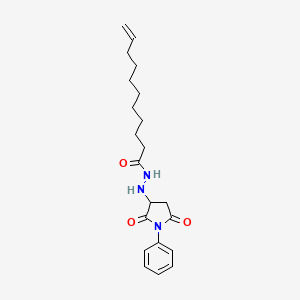
![3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14142962.png)

